molecular formula C17H22N2O B1317941 1-benzyl-N-(2-furylmethyl)piperidin-4-amine CAS No. 861408-80-2

1-benzyl-N-(2-furylmethyl)piperidin-4-amine

Cat. No.: B1317941
CAS No.: 861408-80-2
M. Wt: 270.37 g/mol
InChI Key: LUDPAPHRXZBKJI-UHFFFAOYSA-N
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Description

“1-benzyl-N-(2-furylmethyl)piperidin-4-amine” is a biochemical compound with the molecular formula C17H22N2O and a molecular weight of 270.37 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C17H22N2O .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 270.37 . The compound has the molecular formula C17H22N2O .

Scientific Research Applications

Organic Synthesis and Catalysis

"1-benzyl-N-(2-furylmethyl)piperidin-4-amine" and related compounds have been explored for their roles in organic synthesis, particularly in C-N bond-forming cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules, including pharmaceuticals and natural products. For example, research on recyclable copper catalyst systems for C-N bond formation highlights the use of similar amines in coupling reactions involving aryl halides and arylboronic acids. These methodologies are crucial for developing more sustainable and efficient synthetic routes in organic chemistry (Kantam et al., 2013).

Biochemical Analysis

Biochemical Properties

1-Benzyl-N-(2-furylmethyl)piperidin-4-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a cascade of biochemical effects, influencing various metabolic pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins. These changes can have downstream effects on cellular metabolism, impacting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, the compound may inhibit a protease by occupying its active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . In vitro studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. In vivo studies have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of detoxifying enzymes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against oxidative stress . At high doses, it can have toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, the compound can modulate the activity of key enzymes in the glycolytic pathway, affecting the production of ATP and other metabolites. Additionally, it may influence the tricarboxylic acid (TCA) cycle by altering the activity of enzymes such as citrate synthase and isocitrate dehydrogenase.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in various cellular compartments. For example, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with DNA and transcription factors, modulating gene expression.

Properties

IUPAC Name

1-benzyl-N-(furan-2-ylmethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-2-5-15(6-3-1)14-19-10-8-16(9-11-19)18-13-17-7-4-12-20-17/h1-7,12,16,18H,8-11,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUDPAPHRXZBKJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCC2=CC=CO2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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